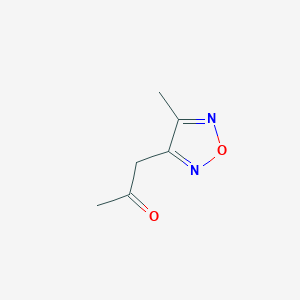
8-Nitroquinoline-4-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Nitroquinoline-4-sulfonylchloride is a chemical compound with the molecular formula C9H6ClNO4S. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation The nitration process introduces a nitro group at the 8-position of the quinoline ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 8-Nitroquinoline-4-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the quinoline ring is oxidized to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is 8-aminoquinoline-4-sulfonylchloride.
Oxidation Reactions: Products include quinoline N-oxides.
科学研究应用
8-Nitroquinoline-4-sulfonylchloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 8-Nitroquinoline-4-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines, thiols, and hydroxyl groups. This reactivity makes it useful for modifying proteins and other biomolecules. The nitro group can also participate in redox reactions, contributing to its biological activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, leading to enzyme inactivation.
Protein Modification: It can modify proteins by reacting with amino acid residues, affecting protein function and activity.
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
8-Aminoquinoline: Used in the treatment of malaria and as a precursor for other pharmaceuticals.
8-Methanesulfonamidoquinoline: Investigated for its potential in Alzheimer’s disease therapeutics.
Uniqueness: 8-Nitroquinoline-4-sulfonylchloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which confer distinct reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H5ClN2O4S |
|---|---|
分子量 |
272.67 g/mol |
IUPAC 名称 |
8-nitroquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-5-11-9-6(8)2-1-3-7(9)12(13)14/h1-5H |
InChI 键 |
HIAMRNSWZPNMKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
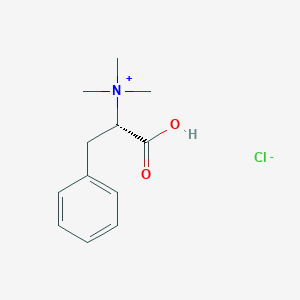
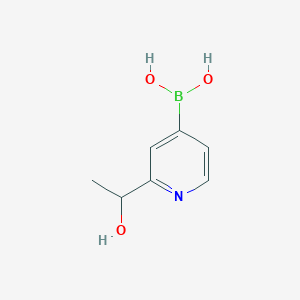
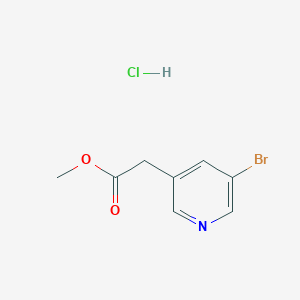
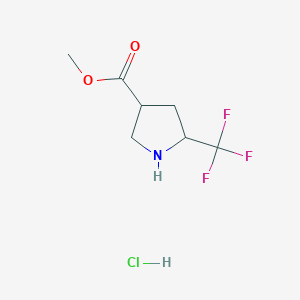

![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)

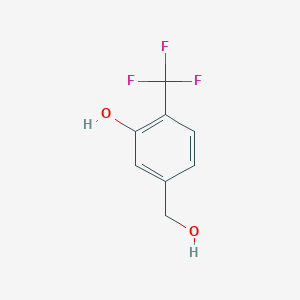
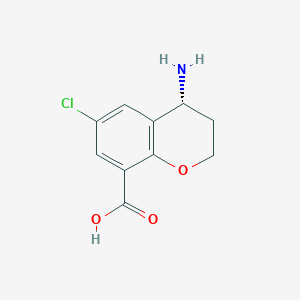
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)

